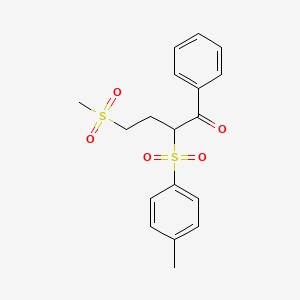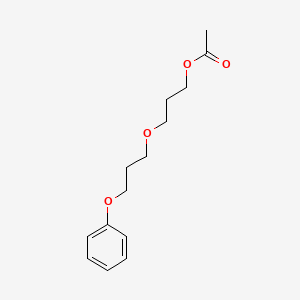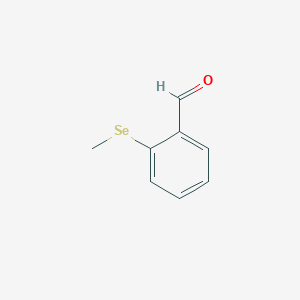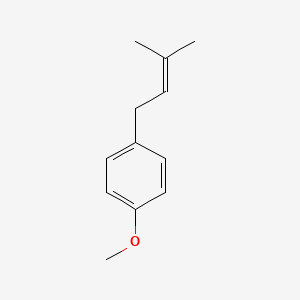![molecular formula C18H14INO7 B14739225 methyl 6-[(Z)-2-(2-iodo-6-methoxyphenyl)-1-nitroethenyl]-1,3-benzodioxole-5-carboxylate CAS No. 5025-62-7](/img/structure/B14739225.png)
methyl 6-[(Z)-2-(2-iodo-6-methoxyphenyl)-1-nitroethenyl]-1,3-benzodioxole-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 6-[(Z)-2-(2-iodo-6-methoxyphenyl)-1-nitroethenyl]-1,3-benzodioxole-5-carboxylate is a complex organic compound with a unique structure that includes an iodo-substituted aromatic ring, a nitroethenyl group, and a benzodioxole moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-[(Z)-2-(2-iodo-6-methoxyphenyl)-1-nitroethenyl]-1,3-benzodioxole-5-carboxylate typically involves multiple steps, including the formation of the benzodioxole ring, iodination, and the introduction of the nitroethenyl group. Common synthetic routes may involve:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with appropriate carboxylic acid derivatives under acidic conditions.
Nitroethenyl Group Introduction: This step involves the condensation of the iodo-substituted aromatic ring with nitroethene derivatives under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 6-[(Z)-2-(2-iodo-6-methoxyphenyl)-1-nitroethenyl]-1,3-benzodioxole-5-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The iodine atom can be substituted with other nucleophiles through reactions such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents include hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Reagents for substitution reactions include boronic acids or esters in the presence of a palladium catalyst.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted aromatic compounds depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 6-[(Z)-2-(2-iodo-6-methoxyphenyl)-1-nitroethenyl]-1,3-benzodioxole-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of methyl 6-[(Z)-2-(2-iodo-6-methoxyphenyl)-1-nitroethenyl]-1,3-benzodioxole-5-carboxylate involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the aromatic rings can interact with biological macromolecules through π-π stacking and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 6-[(Z)-2-(2-bromo-6-methoxyphenyl)-1-nitroethenyl]-1,3-benzodioxole-5-carboxylate
- Methyl 6-[(Z)-2-(2-chloro-6-methoxyphenyl)-1-nitroethenyl]-1,3-benzodioxole-5-carboxylate
Uniqueness
Methyl 6-[(Z)-2-(2-iodo-6-methoxyphenyl)-1-nitroethenyl]-1,3-benzodioxole-5-carboxylate is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity. The iodine atom can participate in halogen bonding and other interactions that are not possible with other halogens, making this compound particularly interesting for research and development.
Propiedades
Número CAS |
5025-62-7 |
|---|---|
Fórmula molecular |
C18H14INO7 |
Peso molecular |
483.2 g/mol |
Nombre IUPAC |
methyl 6-[(Z)-2-(2-iodo-6-methoxyphenyl)-1-nitroethenyl]-1,3-benzodioxole-5-carboxylate |
InChI |
InChI=1S/C18H14INO7/c1-24-15-5-3-4-13(19)12(15)6-14(20(22)23)10-7-16-17(27-9-26-16)8-11(10)18(21)25-2/h3-8H,9H2,1-2H3/b14-6- |
Clave InChI |
DLEVFANYAPVXML-NSIKDUERSA-N |
SMILES isomérico |
COC1=C(C(=CC=C1)I)/C=C(/C2=CC3=C(C=C2C(=O)OC)OCO3)\[N+](=O)[O-] |
SMILES canónico |
COC1=C(C(=CC=C1)I)C=C(C2=CC3=C(C=C2C(=O)OC)OCO3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[4-[4-(4-Methoxyphenyl)hexan-3-yl]phenyl]pyrrolidine](/img/structure/B14739145.png)






![1-[5-Hydroxy-6-(hydroxymethyl)-1,3-dioxan-4-yl]ethane-1,2-diol](/img/structure/B14739184.png)
![[Butyl(dimethyl)silyl]methyl acetate](/img/structure/B14739195.png)




